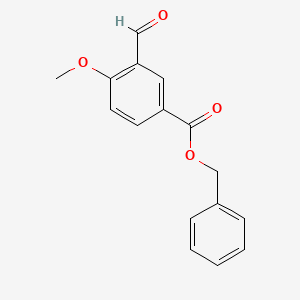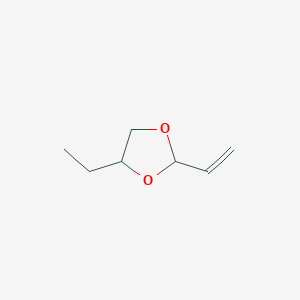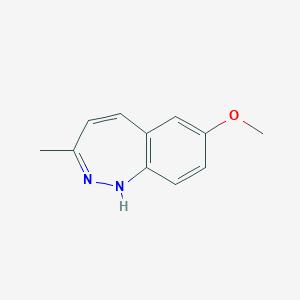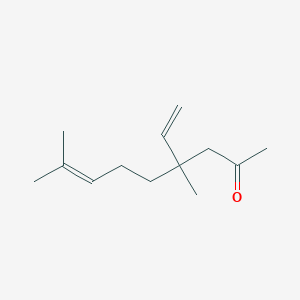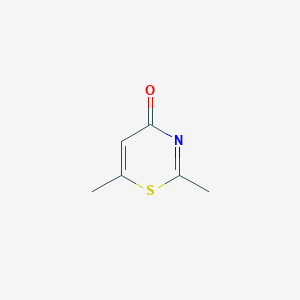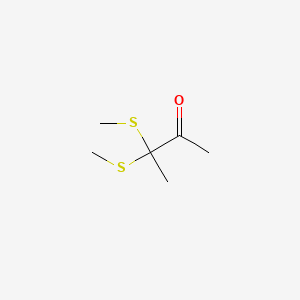
3,3-Bis(methylthio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methylthio)butan-2-one is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylthio groups attached to the third carbon of a butan-2-one backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Bis(methylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-butanone with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Bis(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 3,3-Bis(methylthio)butan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfur-containing groups can form strong interactions with metal ions and other electrophilic centers, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylthio)butan-2-one oxime: Similar in structure but contains an oxime group.
3,3-Bis(ethylthio)butan-2-one: Similar but with ethylthio groups instead of methylthio groups.
3,3-Bis(methylthio)pentan-2-one: Similar but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinctive chemical reactivity and odor properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
85153-62-4 |
|---|---|
Formule moléculaire |
C6H12OS2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)butan-2-one |
InChI |
InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3 |
Clé InChI |
SCVYHLNMCZVKKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
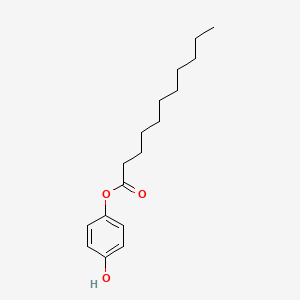
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

